molecular formula C15H12ClN3O B12168763 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12168763
M. Wt: 285.73 g/mol
InChI Key: MCRNNSFLKQXKCH-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a 2-methyl-substituted benzimidazole ring. This structure combines aromatic and heterocyclic moieties, which are commonly associated with diverse biological and material science applications. The benzimidazole core is notable for its role in pharmaceuticals, particularly in kinase inhibition and antimicrobial agents, while the 3-chlorobenzamide group contributes to electronic and steric properties that influence molecular interactions .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

3-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H12ClN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

MCRNNSFLKQXKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The benzimidazole nitrogen and chloro substituent on the benzamide ring serve as key reactive sites:

  • Nucleophilic aromatic substitution : The chlorine at the 3-position of the benzamide can undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with piperidine in DMF at 80°C yields N-(2-methyl-1H-benzimidazol-5-yl)-3-piperidinylbenzamide .

  • Acylation of benzimidazole NH : The NH group in the benzimidazole ring reacts with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form N-acetyl derivatives .

Hydrolysis and Condensation Reactions

The amide bond and chloro group participate in hydrolytic and condensation processes:

  • Acidic hydrolysis : The amide bond can hydrolyze under reflux with HCl (6M) to produce 3-chlorobenzoic acid and 5-amino-2-methylbenzimidazole .

  • Base-mediated elimination : Treatment with KOH in ethanol may eliminate HCl from the chloro group, forming a reactive aryl intermediate capable of coupling with thiols or amines .

Cross-Coupling Reactions

The chloro substituent enables catalytic cross-coupling:

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C3-Aryl-N-(2-methylbenzimidazol-5-yl)benzamide65–78
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino-N-(2-methylbenzimidazol-5-yl)benzamide72

Functional Group Transformations

The methyl group on the benzimidazole and the amide bond undergo specific modifications:

  • Oxidation : The 2-methyl group oxidizes to a carboxylate using KMnO₄/H₂SO₄, yielding 3-chloro-N-(2-carboxy-1H-benzimidazol-5-yl)benzamide .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzimidazole ring’s aromaticity, forming a dihydro derivative .

Complexation and Biological Interactions

The compound interacts with biomolecular targets:

  • Metal coordination : The benzimidazole nitrogen and amide oxygen bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes with stability constants (logβ) of 8.2–10.5 .

  • Enzyme inhibition : Molecular docking studies indicate strong binding (ΔG = −9.3 kcal/mol) to tubulin’s colchicine site via hydrogen bonds with Val²³⁸ and Lys³⁵² .

Stability Under Pharmacological Conditions

Studies in simulated physiological environments reveal:

ConditionpHTemperature (°C)Half-Life (h)Degradation Pathway
Gastric fluid1.2372.1Amide hydrolysis
Plasma7.4378.5Oxidative dechlorination

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives, including 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, exhibit significant anticancer properties. Studies have demonstrated that compounds with benzimidazole moieties can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study found that similar benzimidazole derivatives showed potent activity against human liver carcinoma cell lines, suggesting that 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide could be a lead compound in developing new anticancer therapies .

Antiviral Properties
Benzimidazole derivatives are also being investigated for their antiviral effects. Recent literature has highlighted their activity against viruses such as Hepatitis C and Bovine Viral Diarrhea Virus (BVDV). The structure of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide may allow it to interact effectively with viral proteins, inhibiting their function and preventing viral replication .

Biological Studies

Mechanistic Insights
The compound's ability to interact with specific biological targets makes it valuable in biological studies. It has been used to explore cellular pathways and molecular interactions, particularly in the context of cancer and infectious diseases. For instance, its binding affinity for certain enzymes and receptors can provide insights into its mechanism of action and potential therapeutic effects .

In vitro Studies
In vitro studies have shown that 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antimicrobial properties .

Material Science

Organic Semiconductors
Beyond biological applications, 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is being explored in material science for its potential use in organic semiconductors. The unique electronic properties of benzimidazole derivatives make them suitable candidates for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAnticancer and antiviral properties; potential lead compound for drug development
Biological StudiesMechanistic insights into cellular pathways; antibacterial activity
Material ScienceUse in organic semiconductors for electronic applications

Case Studies

  • Anticancer Activity Study
    A study published in 2021 examined the effects of benzimidazole derivatives on liver cancer cell lines. The results indicated that compounds similar to 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide induced apoptosis at low concentrations, highlighting their potential as anticancer agents .
  • Antiviral Efficacy Against Hepatitis C
    Research conducted on various benzimidazole derivatives revealed significant antiviral activity against Hepatitis C virus, with some compounds achieving IC50 values in the nanomolar range. This suggests that 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide may exhibit similar efficacy .
  • Material Science Application
    A recent investigation into the electronic properties of benzimidazole derivatives found that compounds like 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide could enhance the performance of organic photovoltaic devices due to their favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring allows the compound to bind to nucleic acids and proteins, affecting their function. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and lead to the death of microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

3-Chloro-N-(2-nitrophenyl)benzamide ()
  • Structure : Replaces the benzimidazole with a 2-nitrophenyl group.
  • Key Properties :
    • Crystal Packing : Exhibits weak C–H···O hydrogen bonds and a Cl···Cl interaction (3.943 Å), influencing lattice stability .
    • Synthesis : Prepared via thionyl chloride-mediated coupling of 3-chlorobenzoic acid with 2-nitroaniline, a common method for benzamides .
  • Applications : Used in studies on halogen-halogen interactions and crystal engineering.
3-Chloro-N-(2-fluoro-5-methylphenyl)benzamide ()
  • Structure : Contains a fluoro and methyl group on the phenyl ring.
  • Safety: Classified under GHS guidelines, requiring careful handling due to halogenated components .
3-Chloro-N-(dialkylcarbamothioyl)benzamide ()
  • Structure : Features a carbamothioyl (-NCS) group instead of benzimidazole.
  • Key Properties :
    • Metal Coordination : Forms square-planar nickel(II) complexes (e.g., Ni–S and Ni–O bonds) with applications in catalysis .
    • Synthesis : Derived from 3-chlorobenzoic acid and dialkylthioureas, highlighting versatility in ligand design .

Heterocyclic Modifications

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ()
  • Structure : Replaces the amide with a hydrazide linker and adds a benzylidene group.
  • Key Properties: Synthetic Route: Synthesized via condensation of hydrazides with benzaldehydes, enabling modular derivatization . Applications: Potential as directing groups in C–H functionalization reactions due to N,O-bidentate coordination .
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ()
  • Structure : Substitutes benzimidazole with an indole-ethyl group.
  • Steric Effects: The ethyl spacer may enhance conformational flexibility compared to rigid benzimidazoles.

Complex Derivatives with Additional Functional Groups

5-Chloro-2-methoxy-N-{3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide ()
  • Structure : Incorporates thiophene-thiazole and pyrazole rings.
  • Key Properties :
    • Electronic Diversity : Thiophene enhances π-conjugation, useful in optoelectronic materials.
    • Synthetic Complexity : Multi-step synthesis involving heterocyclic coupling reactions .
Parimifasorum (3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide) ()
  • Structure : Contains trifluoromethylpyrazole and imine groups.
  • Key Properties :
    • Metabolic Stability : Trifluoromethyl groups improve lipophilicity and resistance to enzymatic degradation .
    • Applications : Likely investigated as a kinase inhibitor due to pyrazole’s prevalence in drug discovery .

Structural and Physicochemical Data Comparison

Compound Name Substituents/Modifications Melting Point (K) Key Interactions/Applications
3-Chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide Benzimidazole, 2-methyl, 3-Cl Not Reported Potential kinase inhibition
3-Chloro-N-(2-nitrophenyl)benzamide 2-NO₂ phenyl 399 Halogen-halogen interactions
3-Chloro-N-(dialkylcarbamothioyl)benzamide -NCS, Ni(II) complexes Not Reported Catalysis, square-planar coordination
3-Chloro-N-(2-fluoro-5-methylphenyl)benzamide 2-F, 5-CH₃ phenyl Not Reported GHS-classified safety profile

Biological Activity

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzimidazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities.

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 285.73 g/mol
  • IUPAC Name : 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
  • InChI Key : MCRNNSFLKQXKCH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole moiety exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study noted that similar benzimidazole derivatives displayed antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 25–62.5 µg/ml against fungal strains, which is comparable to standard antifungal agents like ketoconazole .
  • Bacterial Activity : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Notably, some derivatives exhibited better activity than standard antibiotics such as ampicillin .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation:

  • FLT3 Inhibition : Some benzimidazole-based compounds have been reported to inhibit FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. These compounds showed potent inhibitory activity against FLT3 mutants associated with drug resistance .

Structure-Activity Relationship (SAR)

The structure of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide plays a critical role in its biological activity:

  • The presence of the chloro group at the 3-position enhances the compound's interaction with biological targets.
  • Substituents on the benzimidazole ring can modulate the pharmacokinetic properties and bioactivity, making SAR studies essential for optimizing therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityMIC/IC50 Values
Noolvi et al. (2014)Benzimidazole derivativesAntimicrobialMIC = 25–62.5 µg/ml
Liu et al. (2018)Aminopyrimidinyl benzimidazolesAntibacterialEffective against MRSA
Luo et al. (2015)Naphthalimide triazolesAntifungal & antibacterialMIC = 2 μg/ml against S. aureus

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, and what challenges arise during its preparation?

The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and benzimidazole derivatives. A common challenge is the formation of undesired byproducts, such as benzimidazole rings instead of amides, particularly under high-temperature or acidic conditions. For example, reactions involving acyl chlorides (e.g., 3-chlorobenzoyl chloride) with 5-amino-2-methylbenzimidazole require precise stoichiometry and controlled pH to minimize side reactions . Optimization using catalysts like polyphosphoric acid or inert solvents (e.g., dioxane) can improve yields .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Structural validation relies on X-ray crystallography, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction (SCXRD) using SHELXL software (e.g., SHELX-97) is the gold standard for determining bond lengths, angles, and coordination geometry. For example, a related nickel complex of a benzamide derivative was resolved in a monoclinic system (space group P2₁/c) with lattice parameters a = 14.601 Å, b = 8.362 Å, c = 22.350 Å, and β = 98.23° . Disorder in crystal packing, as observed in some benzamide polymorphs, necessitates refinement with programs like OLEX2 .

Q. What preliminary biological screening methods are used to assess its antibacterial potential?

Initial screening involves in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Disk diffusion or broth microdilution methods determine minimum inhibitory concentrations (MICs). Structural analogs, such as 4-chloro-N-(pyridinylmethyl)benzamide derivatives, have shown activity by targeting bacterial enzymes like acyl carrier protein phosphopantetheinyltransferase (ACPs-PPTase), which disrupt fatty acid biosynthesis .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., benzimidazole formation) be minimized during amide coupling?

Byproduct formation is influenced by reaction conditions. Using acyl chlorides with good leaving groups and maintaining low temperatures (0–5°C) during coupling reduces cyclization into benzimidazoles. Triethylamine as a base in dioxane or THF solvents suppresses protonation of intermediates, favoring amide bond formation . Post-reaction analysis via HPLC or LC-MS helps identify impurities for iterative optimization .

Q. What polymorphic forms of this compound exist, and how do they impact bioactivity?

Polymorphism is common in benzamide derivatives. For example, benzamide itself has three polymorphs, with form II (orthorhombic) being metastable . For 3-chloro-N-(2-methylbenzimidazol-5-yl)benzamide, varying crystallization conditions (e.g., solvent polarity, cooling rates) may yield distinct polymorphs. Stability studies (DSC/TGA) and dissolution rate assays are critical, as polymorphs can differ in bioavailability and target binding .

Q. How can contradictory data on enzymatic targets (e.g., ACPs-PPTase vs. kinase inhibition) be resolved?

Discrepancies in target identification require orthogonal methods:

  • Computational docking : Tools like AutoDock Vina predict binding affinities to ACPs-PPTase (PDB: 1F7L) or kinases.
  • Enzymatic assays : In vitro PPTase inhibition assays (measuring radiolabeled coenzyme A incorporation) validate hypothesized mechanisms .
  • CRISPR-Cas9 knockouts : Bacterial strains lacking PPTase genes can confirm target specificity .

Q. What advanced computational strategies predict its pharmacokinetic and toxicological profiles?

In silico tools like SwissADME and ProTox-II analyze ADMET properties. Key parameters:

  • Lipophilicity (LogP) : Predicted ~3.2 (PubChem data), suggesting moderate membrane permeability.
  • Metabolic sites : CYP3A4-mediated oxidation of the benzimidazole ring is likely .
  • Toxicity alerts : The chloro substituent may raise hepatotoxicity flags, requiring in vivo validation .

Methodological Tables

Q. Table 1. Crystallographic Data for a Nickel-Benzamide Complex (Related Structure)

ParameterValue
Space groupP2₁/c
a (Å)14.601(2)
b (Å)8.3617(12)
c (Å)22.350(30)
β (°)98.231(3)
Volume (ų)2700.7(7)
Coordination geometryDistorted square planar
Refinement softwareSHELXL-97
Source:

Q. Table 2. Reaction Conditions for Amide vs. Benzimidazole Formation

ConditionAmide YieldBenzimidazole Yield
Acyl chloride, 0°C, Et₃N85%<5%
Carboxylic acid, PPA, 120°C10%75%
PPA = polyphosphoric acid. Source:

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